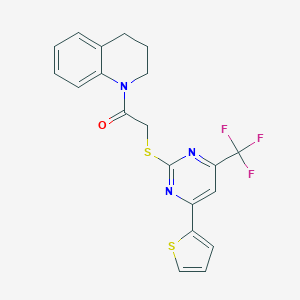
N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)-2,2,2-trichloro-N'-(4-fluorophenyl)ethanimidamide, commonly known as BFTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFTC is a sulfonylurea-based compound that has been synthesized through various methods, and is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. In
Scientific Research Applications
BFTC has been studied for its potential applications in various fields, including neuroscience, endocrinology, and cardiology. In neuroscience, BFTC has been shown to inhibit the ATP-sensitive potassium channels in the hypothalamus, leading to an increase in the release of neuropeptides such as oxytocin and vasopressin. In endocrinology, BFTC has been shown to stimulate insulin secretion from pancreatic beta cells. In cardiology, BFTC has been shown to have antiarrhythmic effects by prolonging the action potential duration and refractory period of cardiac myocytes.
Mechanism of Action
BFTC is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. These channels are present in various tissues, including the hypothalamus, pancreatic beta cells, and cardiac myocytes. By inhibiting these channels, BFTC leads to an increase in the release of neuropeptides, stimulation of insulin secretion, and antiarrhythmic effects.
Biochemical and Physiological Effects
BFTC has been shown to have various biochemical and physiological effects, including an increase in the release of neuropeptides such as oxytocin and vasopressin, stimulation of insulin secretion, and antiarrhythmic effects. BFTC has also been shown to have a low toxicity profile, indicating its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
BFTC has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in various fields. However, BFTC also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on BFTC, including its potential applications in the treatment of various diseases such as diabetes, cardiovascular diseases, and neurological disorders. Further studies are needed to determine the optimal dosage and administration of BFTC for therapeutic purposes. Additionally, the development of novel synthesis methods for BFTC may lead to increased availability and lower costs. Finally, the investigation of the long-term effects of BFTC on various tissues and organs is necessary to ensure its safety and efficacy as a therapeutic agent.
Conclusion
In conclusion, BFTC is a sulfonylurea-based compound that has gained attention in the scientific community due to its potential applications in various fields. BFTC has been synthesized through various methods, and is known to have a mechanism of action that involves the inhibition of the ATP-sensitive potassium channels. BFTC has been shown to have various biochemical and physiological effects, including an increase in the release of neuropeptides, stimulation of insulin secretion, and antiarrhythmic effects. BFTC has several advantages for lab experiments, including its high purity and yield, low toxicity profile, and potential applications in various fields. However, BFTC also has some limitations, including its high cost and limited availability. There are several future directions for research on BFTC, including its potential applications in the treatment of various diseases, the development of novel synthesis methods, and the investigation of its long-term effects.
Synthesis Methods
BFTC has been synthesized using various methods, including the reaction of 4-fluoroaniline with trichloroacetonitrile, followed by the reaction of the resulting product with benzenesulfonyl chloride. Another method involves the reaction of 4-fluoroaniline with trichloroacetic acid, followed by the reaction of the resulting product with benzenesulfonyl chloride. Both methods have been reported to yield BFTC with high purity and yield.
properties
Molecular Formula |
C14H10Cl3FN2O2S |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(4-fluorophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10Cl3FN2O2S/c15-14(16,17)13(19-11-8-6-10(18)7-9-11)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
InChI Key |
MIEXXFLHCCMOBH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(Cl)(Cl)Cl)\NC2=CC=C(C=C2)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)
![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)